molecular formula C12H16N4O2 B8047793 1-Methyl-4-(2-(3-nitrophenyl)hydrazono)piperidine

1-Methyl-4-(2-(3-nitrophenyl)hydrazono)piperidine

Cat. No.: B8047793
M. Wt: 248.28 g/mol
InChI Key: WGEJFXFMJCMLQB-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-(3-nitrophenyl)hydrazono)piperidine is an organic compound with the empirical formula C12H16O2N4 and a molecular weight of 248.28 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a hydrazono group attached to a 3-nitrophenyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(2-(3-nitrophenyl)hydrazono)piperidine typically involves the reaction of 1-methylpiperidine with 3-nitrobenzaldehyde in the presence of a hydrazine derivative. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and may require heating to facilitate the formation of the hydrazono linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(2-(3-nitrophenyl)hydrazono)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Methyl-4-(2-(3-nitrophenyl)hydrazono)piperidine is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2-(3-nitrophenyl)hydrazono)piperidine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The piperidine ring provides structural stability and facilitates the compound’s interaction with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-(2-(3-nitrophenyl)hydrazono)piperidine is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. This compound’s unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not .

Properties

IUPAC Name

N-[(1-methylpiperidin-4-ylidene)amino]-3-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-15-7-5-10(6-8-15)13-14-11-3-2-4-12(9-11)16(17)18/h2-4,9,14H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEJFXFMJCMLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NNC2=CC(=CC=C2)[N+](=O)[O-])CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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